Lipophilicity Increase: -OCF₃ vs -OCH₃ and -CF₃ Substituent Effects
The trifluoromethoxy group (-OCF₃) confers a Hansch π value of +1.04, which is significantly higher than the +0.88 for trifluoromethyl (-CF₃) and far exceeds the -0.02 for methoxy (-OCH₃) . This translates to a predicted logP increase of approximately 1.06 units compared to an unsubstituted phenyl analog. The target compound's computed XLogP3 is -0.2 , while the non-fluorinated (S)-3-amino-3-phenylpropanoic acid has a reported logP of 0.91 . Although the intrinsic lipophilicity of the OCF₃ group is higher, the overall logP is influenced by the amino acid backbone's zwitterionic nature; the key differentiation is the relative lipophilicity rank among analogs, which correlates with membrane permeability.
| Evidence Dimension | Hansch π (lipophilicity parameter) |
|---|---|
| Target Compound Data | π = +1.04 (for -OCF₃ substituent) |
| Comparator Or Baseline | -CF₃: π = +0.88; -OCH₃: π = -0.02 |
| Quantified Difference | Δπ = +0.16 vs -CF₃; Δπ = +1.06 vs -OCH₃ |
| Conditions | Literature-derived Hansch π values from medicinal chemistry reviews |
Why This Matters
Higher lipophilicity of the -OCF₃ group can enhance membrane permeability and blood-brain barrier penetration compared to -CF₃ and -OCH₃ analogs, making this compound preferable for CNS-targeted projects.
- [1] Molecules 2025, 30(14), 3009. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. View Source
- [2] PubChem CID 7084783. Computed XLogP3 for (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. View Source
- [3] Molbase. (S)-3-Amino-3-phenylpropanoic acid logP = 0.91 (experimental). View Source
